molecular formula C11H15FN2O B1518994 1-(4-Amino-2-fluorophenyl)piperidin-4-ol CAS No. 873537-51-0

1-(4-Amino-2-fluorophenyl)piperidin-4-ol

Cat. No.: B1518994
CAS No.: 873537-51-0
M. Wt: 210.25 g/mol
InChI Key: SGEHCBYRSCYRFD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(4-Amino-2-fluorophenyl)piperidin-4-ol is a chemical compound that belongs to the class of organic compounds known as piperidines. Piperidines are six-membered saturated heterocyclic compounds containing one nitrogen atom. This particular compound features an amino group (-NH2) and a fluorine atom on the phenyl ring, which is attached to the piperidine ring at the 4-position.

Synthetic Routes and Reaction Conditions:

  • Starting Materials: The synthesis of this compound typically begins with commercially available starting materials such as 4-fluoroaniline and 4-piperidone.

  • Reaction Steps: The synthesis involves a series of reactions including nitration, reduction, and cyclization. The nitration of 4-fluoroaniline produces 4-amino-2-fluoronitrobenzene, which is then reduced to 4-amino-2-fluorophenol. This intermediate is then reacted with 4-piperidone to form the target compound.

  • Industrial Production Methods: On an industrial scale, the synthesis may involve continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and specific solvents can also enhance the efficiency of the synthesis process.

Types of Reactions:

  • Oxidation: The amino group on the phenyl ring can be oxidized to form a nitro group.

  • Reduction: The nitro group on the phenyl ring can be reduced to an amino group.

  • Substitution: The fluorine atom on the phenyl ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

  • Reduction: Common reducing agents include iron powder (Fe) and hydrogen gas (H2).

  • Substitution: Nucleophilic substitution reactions often use strong nucleophiles such as sodium cyanide (NaCN) and ammonia (NH3).

Major Products Formed:

  • Oxidation: Formation of 4-amino-2-fluoronitrobenzene.

  • Reduction: Formation of 4-amino-2-fluorophenol.

  • Substitution: Formation of various substituted phenyl derivatives.

Scientific Research Applications

  • Chemistry: 1-(4-Amino-2-fluorophenyl)piperidin-4-ol is used as a building block in the synthesis of more complex organic molecules. Its unique structure makes it valuable in the development of new chemical entities.

  • Biology: The compound has been studied for its potential biological activities, including antimicrobial and antiviral properties.

  • Medicine: Research is ongoing to explore its use in pharmaceuticals, particularly in the development of new drugs targeting various diseases.

  • Industry: The compound is used in the production of agrochemicals and other industrial applications due to its chemical stability and reactivity.

Mechanism of Action

The mechanism by which 1-(4-Amino-2-fluorophenyl)piperidin-4-ol exerts its effects depends on its specific application. For example, in antimicrobial applications, the compound may interact with microbial cell membranes, disrupting their integrity and leading to cell death. The molecular targets and pathways involved can vary, but often include interactions with enzymes or receptors that are critical for microbial survival.

Comparison with Similar Compounds

1-(4-Amino-2-fluorophenyl)piperidin-4-ol is structurally similar to other piperidine derivatives, such as 1-(4-aminophenyl)piperidin-4-ol and 1-(2-fluorophenyl)piperidin-4-ol. the presence of both the amino and fluorine groups on the phenyl ring gives it unique chemical and biological properties. These differences can affect its reactivity, stability, and biological activity, making it a valuable compound in various applications.

Properties

IUPAC Name

1-(4-amino-2-fluorophenyl)piperidin-4-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15FN2O/c12-10-7-8(13)1-2-11(10)14-5-3-9(15)4-6-14/h1-2,7,9,15H,3-6,13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SGEHCBYRSCYRFD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1O)C2=C(C=C(C=C2)N)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15FN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80651872
Record name 1-(4-Amino-2-fluorophenyl)piperidin-4-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80651872
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

210.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

873537-51-0
Record name 1-(4-Amino-2-fluorophenyl)piperidin-4-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80651872
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a solution of 1-(2-fluoro-4-nitrophenyl)piperidin-4-ol (2.67 g, 11 mmol) in MeOH (100 mL) was added catalyst Pd/C (1.00 g). The reaction mixture was stirred at rt under H2 for 6 h, then filtered. The filtrate was concentrated in vacuo to give the crude product (2.50 g) for the next step without further purification.
Quantity
2.67 g
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Name
Quantity
1 g
Type
catalyst
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(4-Amino-2-fluorophenyl)piperidin-4-ol
Reactant of Route 2
Reactant of Route 2
1-(4-Amino-2-fluorophenyl)piperidin-4-ol
Reactant of Route 3
Reactant of Route 3
1-(4-Amino-2-fluorophenyl)piperidin-4-ol
Reactant of Route 4
Reactant of Route 4
1-(4-Amino-2-fluorophenyl)piperidin-4-ol
Reactant of Route 5
Reactant of Route 5
1-(4-Amino-2-fluorophenyl)piperidin-4-ol
Reactant of Route 6
1-(4-Amino-2-fluorophenyl)piperidin-4-ol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.